molecular formula C14H17N3O B12606329 1,2,3-Benzotriazin-4(3H)-one, 3-(cyclohexylmethyl)- CAS No. 646524-78-9

1,2,3-Benzotriazin-4(3H)-one, 3-(cyclohexylmethyl)-

Cat. No.: B12606329
CAS No.: 646524-78-9
M. Wt: 243.30 g/mol
InChI Key: ZODMMYJTEODIQM-UHFFFAOYSA-N
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Description

1,2,3-Benzotriazin-4(3H)-one, 3-(cyclohexylmethyl)- is a heterocyclic compound that belongs to the benzotriazinone family This compound is characterized by a triazine ring fused with a benzene ring and a cyclohexylmethyl group attached to the nitrogen atom at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Benzotriazin-4(3H)-one, 3-(cyclohexylmethyl)- can be achieved through several methods. One common approach involves the reaction of acyclic aryl triazine precursors with cyclohexylmethylamine under specific conditions. This reaction typically requires a photocyclization process, where the mixture is exposed to violet light (420 nm) to induce the formation of the triazine ring . The reaction is carried out in a continuous flow reactor, which allows for excellent yields in a short residence time of about 10 minutes without the need for additives or photocatalysts .

Industrial Production Methods

In an industrial setting, the production of 1,2,3-Benzotriazin-4(3H)-one, 3-(cyclohexylmethyl)- can be scaled up using continuous flow reactor technology. This method ensures process robustness, scalability, and green credentials, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1,2,3-Benzotriazin-4(3H)-one, 3-(cyclohexylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the triazine ring or the cyclohexylmethyl group.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include substituted benzotriazinones, oxidized derivatives, and reduced forms of the compound .

Comparison with Similar Compounds

1,2,3-Benzotriazin-4(3H)-one, 3-(cyclohexylmethyl)- can be compared with other similar compounds, such as:

Properties

CAS No.

646524-78-9

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

3-(cyclohexylmethyl)-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C14H17N3O/c18-14-12-8-4-5-9-13(12)15-16-17(14)10-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2

InChI Key

ZODMMYJTEODIQM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CN2C(=O)C3=CC=CC=C3N=N2

Origin of Product

United States

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